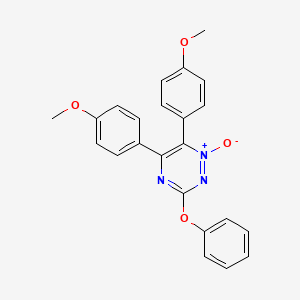
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two methoxyphenyl groups and a phenoxy group attached to the triazine ring, along with an oxide group at the first position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under specific reaction conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Phenoxy Group: The phenoxy group can be attached via nucleophilic substitution reactions using phenol derivatives.
Oxidation: The final step involves the oxidation of the triazine ring to introduce the oxide group at the first position. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the triazine ring or the attached aromatic groups.
Reduction: Reduction reactions can lead to the removal of the oxide group or the reduction of other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the triazine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional oxide groups, while reduction may result in the removal of the oxide group.
科学的研究の応用
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
類似化合物との比較
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide can be compared with other similar compounds, such as:
1,2,4-Triazine Derivatives: Compounds with different substituents on the triazine ring.
Phenoxy-Substituted Triazines: Compounds with phenoxy groups attached to the triazine ring.
Methoxyphenyl-Substituted Triazines: Compounds with methoxyphenyl groups attached to the triazine ring.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the oxide group, which may confer distinct chemical and biological properties.
特性
CAS番号 |
82123-03-3 |
|---|---|
分子式 |
C23H19N3O4 |
分子量 |
401.4 g/mol |
IUPAC名 |
5,6-bis(4-methoxyphenyl)-1-oxido-3-phenoxy-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C23H19N3O4/c1-28-18-12-8-16(9-13-18)21-22(17-10-14-19(29-2)15-11-17)26(27)25-23(24-21)30-20-6-4-3-5-7-20/h3-15H,1-2H3 |
InChIキー |
VTBHJYKHFIOMIV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C([N+](=NC(=N2)OC3=CC=CC=C3)[O-])C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



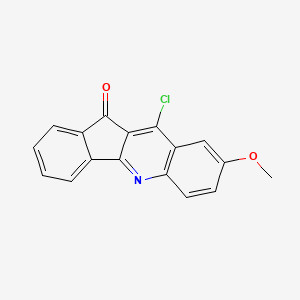
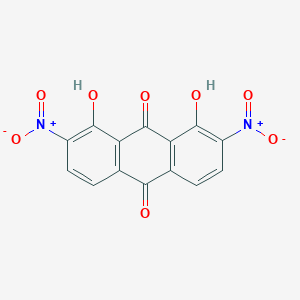



![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
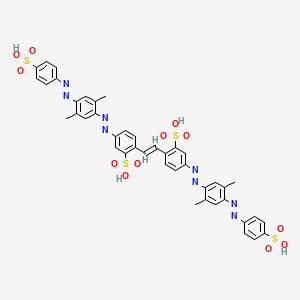

![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
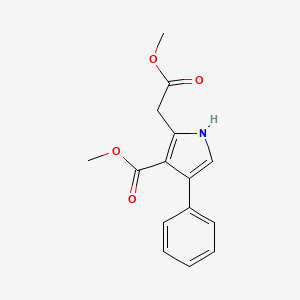
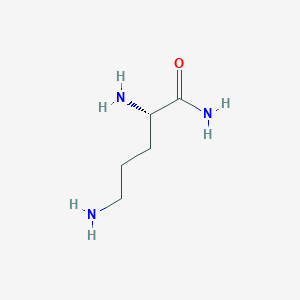
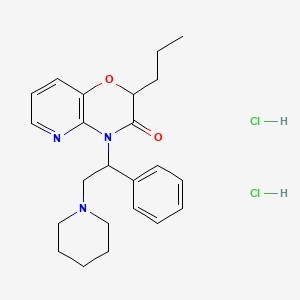
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
